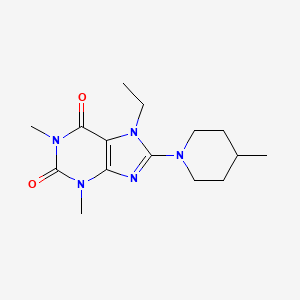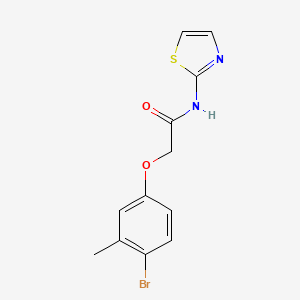![molecular formula C15H16N2O3S B5553045 N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study of complex organic molecules, including those with benzothiophene and furamide groups, is a significant area of research in organic chemistry. These compounds are of interest for their potential applications in material science, pharmaceuticals, and organic electronics due to their unique structural and chemical properties.
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions, including coupling reactions, condensation, and functional group transformations. For instance, Aleksandrov et al. (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide through coupling reactions, demonstrating the methodologies applicable to constructing compounds with furamide groups [Aleksandrov & El’chaninov, 2017].
Molecular Structure Analysis
The molecular structure of organic compounds is typically elucidated using spectroscopic techniques and crystallography. Saeed et al. (2010) used NMR, mass spectrometry, and X-ray diffraction to characterize the structure of a synthesized compound, highlighting the importance of these techniques in determining molecular configurations [Saeed et al., 2010].
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Youssef (2009) explored reactions of amino-substituted benzothiophenes, providing insights into the types of chemical transformations these molecules can undergo [Youssef, 2009].
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystallinity, are critical for understanding the behavior of organic compounds in different environments. The synthesis and characterization processes often reveal these properties, as in the work of Guirado et al. (2002), where synthesis procedures were reported alongside the physical characterization of the products [Guirado et al., 2002].
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity with specific reagents, and photophysical properties, are determined through a variety of analytical methods. The study by Mostafa et al. (2023) on the synthesis and characterization of a complex provides an example of how chemical properties are analyzed and interpreted [Mostafa et al., 2023].
Applications De Recherche Scientifique
Synthesis Techniques
Research on related compounds has focused on developing efficient synthesis methods that could potentially be applicable to N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide. For instance, methods involving N-methylation of parent amino acid derivatives using sodium hydride and methyl iodide in specific solvents have been described, which may offer a pathway for synthesizing complex structures like the compound (Cheung & Benoiton, 1977). Additionally, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent treatment to achieve specific structural motifs provides insights into the synthetic strategies that might be employed for similar compounds (Aleksandrov & El’chaninov, 2017).
Structural and Molecular Analysis
Research on structurally related compounds, such as N-benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides, highlights the importance of molecular structure determination in understanding the properties and potential applications of complex molecules. Techniques such as crystallography, NMR, and mass spectrometry play a crucial role in elucidating the molecular structure, which is essential for the application of such compounds in various scientific fields (Vedejs & Kongkittingam, 2000).
Potential Applications
While direct research on N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide's applications is limited, studies on related compounds suggest potential areas of interest. For example, compounds with similar structural features have been explored for their sensing abilities, such as the colorimetric sensing of fluoride anions, indicating potential applications in environmental monitoring or analytical chemistry (Younes et al., 2020). Additionally, the development of synthetic methodologies for compounds with complex structures, such as 1,4-benzothiazinones, highlights the potential for pharmacological and material science applications (Stepanova et al., 2020).
Propriétés
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-8-9(6-7-20-8)14(19)17-15-12(13(16)18)10-4-2-3-5-11(10)21-15/h6-7H,2-5H2,1H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQUREMDLBLKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)
![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)
![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)


![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)


![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)
![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)

![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)
